Fipronil sulfone

Beschreibung

Eigenschaften

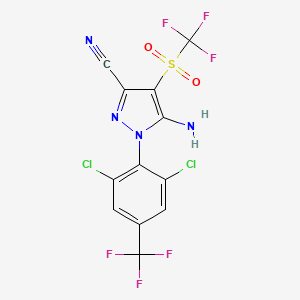

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHZJDKSVUTELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl2F6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074750 | |

| Record name | Fipronil sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120068-36-2 | |

| Record name | Fipronil sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120068-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipronil sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120068362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipronil sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIPRONIL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7T0T1PQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fipronil Sulfone: A Comprehensive Technical Guide on its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil sulfone is the major and most persistent metabolite of fipronil, a broad-spectrum phenylpyrazole insecticide.[1][2][3][4][5] Its formation occurs in the environment through the oxidation of the parent compound.[1][2][3][4] Due to its persistence and potential for toxicity, a thorough understanding of the chemical properties and stability of this compound is crucial for environmental monitoring, toxicology studies, and the development of analytical methods. This guide provides an in-depth overview of the physicochemical characteristics and stability profile of this compound, complete with experimental methodologies and pathway diagrams.

Chemical and Physical Properties

| Property | This compound | Fipronil (Parent Compound) |

| Molecular Formula | C₁₂H₄Cl₂F₆N₄O₂S | C₁₂H₄Cl₂F₆N₄OS |

| Molecular Weight | 453.15 g/mol | 437.1 g/mol [6] |

| CAS Number | 120068-36-2 | 120068-37-3 |

| Appearance | White Solid | White Powder[7] |

| Melting Point | 225°C[8] | 200-201°C |

| Boiling Point | 531.6 ± 50.0 °C (Predicted)[8] | Not available |

| Water Solubility | Slightly soluble | 1.9-2.4 mg/L at 20°C (pH dependent)[6][9] |

| Vapor Pressure | Data not readily available | 2.8 x 10⁻⁹ mmHg at 25°C[7] |

| Octanol-Water Partition Coefficient (Log P) | Data not readily available | 3.75 - 4.0[10] |

Stability Profile

This compound is known for its environmental persistence. Its stability is influenced by factors such as pH, light, and temperature. The following table summarizes the available data on the stability of this compound.

| Stability Parameter | Condition | Half-life (t₁/₂) | Notes |

| Hydrolysis | Acidic (pH 5) | 277.20 - 301.30 days[11] | Stable under acidic conditions. |

| Hydrolysis | Neutral (pH 7) | 277.20 - 301.30 days[11] | Stable under neutral conditions. |

| Hydrolysis | Alkaline (pH 9) | 24.57 - 27.50 days[11] | Degrades more rapidly under alkaline conditions. |

| Photolysis | Sunlight/UV light | Relatively stable[12] | More stable to photolysis than the parent compound, fipronil. |

| Thermal Stability | Accelerated Storage Test | Stable up to 150°C[13] | Screening tests indicate high thermal stability. |

| Soil Degradation | Aerobic Conditions | Half-life of total toxic components (fipronil and metabolites) is approximately 188 days. | This compound is a major degradation product in soil. |

Experimental Protocols

Protocol for Determining Hydrolytic Stability

This protocol is based on the principles outlined in OECD Guideline 111 for the testing of chemicals.

1. Objective: To determine the rate of hydrolysis of this compound at different pH values (e.g., 4, 7, and 9) under controlled laboratory conditions.

2. Materials:

-

This compound standard of known purity

-

Sterile buffer solutions (pH 4, 7, and 9)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sterile amber glass vials with screw caps

-

Incubator or water bath capable of maintaining a constant temperature (e.g., 25°C and 50°C)

-

LC-MS/MS system

3. Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In triplicate for each pH and temperature, add a small aliquot of the stock solution to the buffer solutions in the amber glass vials to achieve a final concentration suitable for analytical detection.

-

Seal the vials and place them in the incubator or water bath at the desired temperatures.

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, and up to 120 days), withdraw an aliquot from each vial.

-

Immediately quench any further reaction by mixing the aliquot with a known volume of acetonitrile.

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.

4. Data Analysis:

-

Plot the concentration of this compound versus time for each pH and temperature.

-

Determine the rate constant (k) and the half-life (t₁/₂) of hydrolysis using first-order reaction kinetics.

Protocol for Sample Preparation and Analysis (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction and cleanup of pesticide residues from various matrices.[14][15][16][17][18]

1. Objective: To extract this compound from a sample matrix (e.g., soil, water, or biological tissue) for quantitative analysis.

2. Materials:

-

Homogenized sample

-

Acetonitrile (containing 1% acetic acid or formic acid)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

-

Centrifuge and centrifuge tubes

-

LC-MS/MS or GC-MS system

3. Procedure:

-

Weigh a known amount of the homogenized sample into a centrifuge tube.

-

Add a specified volume of acetonitrile.

-

Add magnesium sulfate and sodium chloride to induce phase separation.

-

Shake vigorously and centrifuge.

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and other sorbents for cleanup.

-

Shake and centrifuge again.

-

The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of neurotoxicity of this compound.

Experimental Workflow for Stability Analysis

Caption: Workflow for determining the hydrolytic stability of this compound.

References

- 1. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mass Balance of Fipronil and Total Toxicity of Fipronil-Related Compounds in Process Streams during Conventional Wastewater and Wetland Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of fipronil and its metabolite this compound in rat plasma over a wide range of concentrations by LC/UV/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fipronil | C12H4Cl2F6N4OS | CID 3352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fipronil Technical Fact Sheet [npic.orst.edu]

- 8. epa.gov [epa.gov]

- 9. coromandel.biz [coromandel.biz]

- 10. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]

- 11. questjournals.org [questjournals.org]

- 12. Phototransformation of the insecticide fipronil: identification of novel photoproducts and evidence for an alternative pathway of photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. lcms.cz [lcms.cz]

- 15. waters.com [waters.com]

- 16. mdpi.com [mdpi.com]

- 17. Determination of fipronil and its metabolites in chicken egg, muscle and cake by a modified QuEChERS method coupled with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. shimadzu.com [shimadzu.com]

The Environmental Odyssey of Fipronil Sulfone: A Technical Guide

An in-depth exploration of the environmental fate, transport, and analysis of a key fipronil metabolite for researchers, scientists, and drug development professionals.

Fipronil, a broad-spectrum phenylpyrazole insecticide, undergoes transformation in the environment to form several metabolites, with fipronil sulfone being of significant interest due to its persistence and toxicity.[1][2] Understanding the environmental dynamics of this compound is crucial for assessing its ecological risk and developing effective environmental management strategies. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties

The environmental behavior of a compound is fundamentally governed by its physicochemical properties. This compound is a solid with a molecular weight of 453.1 g/mol .[3] Its persistence in the environment is greater than that of its parent compound, fipronil.[4] Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H4Cl2F6N4O2S | [3] |

| Molecular Weight | 453.1 g/mol | [3] |

| Boiling Point | 531.6±50.0 °C (Predicted) | [5] |

| Density | 1.85±0.1 g/cm3 (Predicted) | [5] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.7 | [3] |

| Water Solubility | 1.9 mg/L (pH 5), 2.4 mg/L (pH 9), 1.9 mg/L (distilled) (all at 20 °C) (for Fipronil) | [6] |

| Vapor Pressure | 1.37 × 10-4 Pa (25 °C) (for Fipronil) | [6] |

Environmental Fate

The fate of this compound in the environment is determined by a combination of degradation and transport processes. It is primarily formed through the oxidation of fipronil.[1][2][4][7][8]

Degradation Pathways

Fipronil degrades in the environment through oxidation, reduction, hydrolysis, and photolysis to form various metabolites, including this compound, fipronil sulfide, fipronil amide, and fipronil desulfinyl.[1][2][7][9] this compound itself is a persistent metabolite.[4][9]

-

Oxidation: Fipronil is readily oxidized to this compound under aerobic conditions in soil and water.[1][4] This process can be mediated by microorganisms.[1][4]

-

Photodegradation: While fipronil can photodegrade to fipronil desulfinyl, this compound is comparatively more stable to photolysis.[10][11] One study noted a photodegradation half-life of 112 hours for this compound.[11]

Persistence in Soil and Water

This compound is more persistent in the environment than the parent fipronil.[4] The half-life of fipronil in soil can range from approximately 9 to 33 days in non-sterile versus sterile soil, respectively, with this compound being a major metabolite formed under aerobic conditions.[1] In field studies, the half-life of the 'total toxic component' (fipronil and its metabolites) in soil was reported to be 188 days on average.[4][12]

| Matrix | Condition | Half-life (t1/2) | Reference |

| Soil | Field | 188 days (total toxic component) | [4][12] |

| Soil | Laboratory (non-sterile) | ~9 days (for fipronil) | [1] |

| Soil | Laboratory (sterile) | ~33 days (for fipronil) | [1] |

| Water | Photolysis | 112 hours | [11] |

Environmental Transport

The movement of this compound through different environmental compartments is influenced by its sorption characteristics and the properties of the surrounding medium.

Soil Mobility and Sorption

Fipronil and its sulfone metabolite have low mobility in soil due to their high affinity for soil organic carbon.[13][14] The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing the potential for a chemical to move through soil.

| Compound | Koc Value (L/kg) | Reference |

| Fipronil | 825 | [13] |

| This compound | 2511 | [13] |

| Fipronil sulfide | 3981 | [13] |

A higher Koc value indicates stronger sorption to soil and therefore lower mobility. The high Koc value for this compound suggests it is not likely to leach significantly into groundwater.[14] However, under conditions of high rainfall or irrigation, some leaching may still occur.[15]

Bioaccumulation

Fipronil and its metabolites have the potential to bioaccumulate in organisms, particularly in aquatic environments. This compound has been shown to persist longer in fish than the parent compound.[16][17]

| Organism | Tissue | Bioconcentration Factor (BCF) (L/kg wet weight) | Reference |

| Rainbow Trout | Various | 1.04–12.7 (for fipronil) | [16][18] |

The half-life of this compound in rainbow trout was found to be approximately 2 days, which is longer than the half-life of fipronil (approximately 0.6 days).[17]

Experimental Protocols

Soil Degradation Study

A typical laboratory soil degradation study for fipronil and the formation of this compound involves the following steps:

-

Soil Collection and Preparation: Soil is collected from a relevant location, sieved to remove large debris, and characterized for properties such as pH, organic carbon content, and microbial biomass.

-

Spiking: A known concentration of fipronil is applied to the soil samples.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. Aerobic conditions are maintained to favor the formation of this compound.

-

Sampling and Extraction: Soil samples are collected at various time intervals. The analytes (fipronil and its metabolites) are extracted from the soil using an appropriate solvent, such as acetonitrile or a mixture of hexane and isopropyl alcohol.[19]

-

Analysis: The extracts are analyzed using techniques like Gas Chromatography with Electron Capture Detection (GC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of fipronil and this compound over time.[19][20]

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of the parent compound and the formation of the metabolite over time. Half-lives are then calculated from this data.

Analytical Method for Water Samples

A common method for the determination of fipronil and its metabolites in water involves Solid Phase Extraction (SPE) followed by Gas Chromatography with Electron Capture Detection (GC-ECD).[19]

-

Sample Preconcentration: A water sample is passed through a C18 SPE cartridge. The analytes are retained on the sorbent.

-

Elution: The retained analytes are eluted from the cartridge with a suitable solvent, such as a mixture of hexane and isopropyl alcohol (3:1, v/v).[19]

-

Analysis: The eluate is then analyzed by GC-ECD. This method can achieve low limits of detection, on the order of nanograms per liter (ng/L).[19]

Conclusion

This compound is a persistent and significant metabolite of fipronil. Its environmental fate is characterized by its formation through the oxidation of fipronil, its relative stability, and its tendency to sorb to soil organic matter, which limits its mobility. However, its potential for bioaccumulation, particularly in aquatic organisms, warrants careful consideration in environmental risk assessments. The detailed experimental protocols and analytical methods outlined in this guide provide a foundation for researchers and scientists to further investigate the environmental dynamics of this important compound.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C12H4Cl2F6N4O2S | CID 3078139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FIPRONIL-SULFONE CAS#: 120068-36-2 [m.chemicalbook.com]

- 6. coromandel.biz [coromandel.biz]

- 7. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.vu.nl [research.vu.nl]

- 9. Common insecticide disrupts aquatic communities: A mesocosm-to-field ecological risk assessment of fipronil and its degradates in U.S. streams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. connectsci.au [connectsci.au]

- 13. researchgate.net [researchgate.net]

- 14. urbanentomology.tamu.edu [urbanentomology.tamu.edu]

- 15. ecommons.cornell.edu [ecommons.cornell.edu]

- 16. researchgate.net [researchgate.net]

- 17. Bioaccumulation, biotransformation, and metabolite formation of fipronil and chiral legacy pesticides in rainbow trout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. chromatographyonline.com [chromatographyonline.com]

Fipronil Sulfone: An In-Depth Technical Guide to its Degradation Pathways in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil, a broad-spectrum phenylpyrazole insecticide, is widely used in agriculture and veterinary medicine. Its primary oxidative metabolite, fipronil sulfone, is of significant environmental concern due to its often greater persistence and toxicity compared to the parent compound.[1][2] Understanding the degradation pathways of this compound in soil and water is crucial for assessing its environmental fate, ecotoxicological risk, and for the development of effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound degradation, detailing its transformation pathways, the factors influencing these processes, and the experimental methodologies used in its study.

This compound Formation: A Precursor to its Environmental Fate

This compound is primarily formed in the environment through the oxidation of fipronil.[1][3] This transformation can be mediated by both abiotic and biotic factors. In soil, aerobic microorganisms play a significant role in the oxidation of fipronil to this compound.[4] Well-aerated conditions and low soil moisture (<50%) favor the formation of this compound.[4] In aquatic environments, oxidation can also occur, and is influenced by factors such as the presence of oxidizing agents and microbial activity.[5]

Degradation Pathways of this compound

Once formed, this compound is subject to further degradation, albeit generally at a slower rate than fipronil. The primary degradation pathways for this compound are microbial degradation and photolysis.

Microbial Degradation

Microbial communities in soil and water are key drivers of this compound degradation. Several bacterial and fungal strains have been identified with the capability to metabolize this persistent compound.

In soil, under oxic conditions, fipronil is readily oxidized to this compound, which can then be further degraded by certain microorganisms.[6][7] For instance, studies have shown that some bacterial species can utilize fipronil and its metabolites as a carbon and nitrogen source.[8] While the complete mineralization of this compound has been observed in some studies, the specific intermediate products are not always fully elucidated.[3] However, research on the fungal degradation of fipronil has identified further metabolites of this compound, such as hydroxylated this compound and glycosylated this compound, suggesting a pathway of detoxification and breakdown.[9]

The efficiency of microbial degradation is influenced by several factors including soil type, organic matter content, temperature, pH, and the composition of the microbial community.

Photolysis

Photodegradation, or the breakdown of compounds by light, is another significant pathway for the degradation of this compound, particularly in aquatic environments and on soil surfaces.[3] It has been proposed that this compound can undergo photolysis to form fipronil desulfinyl, the same photoproduct as the parent fipronil.[10] This suggests a convergent degradation pathway under the influence of sunlight. The rate of photolysis is dependent on the intensity and wavelength of light, as well as the presence of photosensitizers in the environment.[3]

Hydrolysis

The hydrolysis of fipronil to fipronil amide is a well-documented pathway, particularly under alkaline conditions.[11] However, the hydrolysis of this compound is less extensively studied and is generally considered to be a slower process. This compound is relatively stable to hydrolysis under neutral and acidic conditions.[12]

Quantitative Data on this compound Degradation

The persistence of this compound is often described by its half-life (DT50), the time it takes for 50% of the initial concentration to degrade. This value can vary significantly depending on environmental conditions.

| Compound | Matrix | Conditions | Half-life (DT50) | Reference |

| Fipronil | Aerobic Soil | Laboratory | 122-128 days | [13] |

| Fipronil | Soil Surface | Loamy Soil, Sunlight | 34 days | [13] |

| Fipronil | Water | pH 7, 22°C | >100 days | [5] |

| Fipronil | Water | pH 9, 22°C | 32 days | [5] |

| Fipronil | Water | pH 10, 22°C | 4.8 days | [5] |

| Fipronil | Water | Sunlight | 4-12 hours | [13] |

| This compound | Water | Photolysis | 112 hours | [10] |

| This compound | Soil | Biotic Degradation by Enterobacter chengduensis | 92% degradation in 14 days | [14] |

Experimental Protocols

The study of this compound degradation involves a combination of laboratory and field experiments. Below are detailed methodologies for key experiments.

Soil Incubation Study for Microbial Degradation

Objective: To assess the microbial degradation of this compound in soil under controlled laboratory conditions.

Methodology:

-

Soil Collection and Preparation: Collect topsoil (0-15 cm) from a site with no recent pesticide application. Sieve the soil (2 mm mesh) to remove large debris and homogenize. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Spiking: A stock solution of this compound in a suitable solvent (e.g., acetone) is prepared. A known amount of the stock solution is added to a portion of the soil to achieve the desired initial concentration. The solvent is allowed to evaporate completely.

-

Incubation: The spiked soil is divided into experimental units (e.g., glass jars). The moisture content is adjusted to a specific level (e.g., 60% of water holding capacity). The jars are covered with a gas-permeable material to allow for air exchange while minimizing water loss. Incubation is carried out in the dark at a constant temperature (e.g., 25°C).

-

Sterile Control: To distinguish between biotic and abiotic degradation, a set of soil samples is sterilized (e.g., by autoclaving or gamma irradiation) before spiking and incubation.

-

Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), soil samples are collected from the incubation jars.

-

Extraction: this compound and its potential metabolites are extracted from the soil samples using an appropriate solvent system, often employing techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[7][15] This typically involves extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like primary secondary amine (PSA) and C18.

-

Analysis: The extracts are analyzed using instrumental techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification and quantification of this compound and its degradation products.[16][17]

Aqueous Photolysis Study

Objective: To determine the rate of photodegradation of this compound in water.

Methodology:

-

Solution Preparation: A solution of this compound is prepared in purified water (e.g., Milli-Q) or a buffered solution at a specific pH. The concentration should be environmentally relevant and detectable by the analytical method.

-

Irradiation: The solution is placed in quartz tubes or a photoreactor and exposed to a light source that simulates sunlight (e.g., a xenon arc lamp with filters) or a specific wavelength of UV light.

-

Dark Control: A parallel set of samples is kept in the dark at the same temperature to account for any degradation not induced by light (e.g., hydrolysis).

-

Sampling: Aliquots of the solution are taken at various time points during the irradiation.

-

Analysis: The concentration of this compound in the samples is determined using High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or LC-MS/MS.

-

Data Analysis: The degradation rate and half-life are calculated by fitting the concentration data to an appropriate kinetic model (e.g., first-order kinetics).

Signaling Pathways and Experimental Workflows

To visualize the complex relationships in this compound degradation, the following diagrams are provided in Graphviz DOT language.

Caption: Degradation pathways of fipronil and its primary metabolite, this compound.

References

- 1. A comprehensive review of environmental fate and degradation of fipronil and its toxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental fate and toxicology of fipronil [jstage.jst.go.jp]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. research.vu.nl [research.vu.nl]

- 7. shimadzu.com [shimadzu.com]

- 8. Fipronil Degradation in Soil by Enterobacter chengduensis Strain G2.8: Metabolic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and Mechanisms of Abiotic Degradation of Fipronil (Hydrolysis and Photolysis) | Semantic Scholar [semanticscholar.org]

- 12. This compound (Ref: MB 46136) [sitem.herts.ac.uk]

- 13. beyondpesticides.org [beyondpesticides.org]

- 14. mdpi.com [mdpi.com]

- 15. lcms.cz [lcms.cz]

- 16. [Analytical Method for Fipronil and this compound in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multi-Residue Analysis of Fipronil and Its Metabolites in Eggs by SinChERS-Based UHPLC-MS/MS -Food Science of Animal Resources | Korea Science [koreascience.kr]

Bioaccumulation Potential of Fipronil Sulfone in Aquatic Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipronil, a widely used phenylpyrazole insecticide, and its principal metabolite, fipronil sulfone, pose a significant ecotoxicological risk to aquatic ecosystems. This technical guide provides a comprehensive analysis of the bioaccumulation potential of this compound in aquatic organisms. Fipronil is readily metabolized by aquatic organisms to this compound, a compound that is often more persistent and exhibits greater or similar toxicity. This guide synthesizes quantitative bioaccumulation data, details standardized experimental protocols for its assessment, and visualizes key processes and pathways to provide a thorough resource for the scientific community.

Introduction to Fipronil and this compound

Fipronil is a broad-spectrum insecticide that disrupts the central nervous system of insects by blocking γ-aminobutyric acid (GABA)-gated chloride channels, leading to neuronal hyperexcitation and death.[1][2] In the aquatic environment, fipronil undergoes transformation through processes like oxidation to form metabolites, with this compound being one of the most significant.[3][4] This metabolite is of particular concern as it can be more stable and persistent than the parent fipronil.[5] Studies have indicated that this compound can be more toxic to some aquatic invertebrates than fipronil itself, highlighting the importance of understanding its environmental fate and bioaccumulation potential.[6]

Quantitative Bioaccumulation Data

The bioaccumulation of fipronil and the subsequent persistence of this compound in aquatic organisms have been documented in several studies. While fipronil itself demonstrates a low to moderate potential for bioaccumulation, its rapid conversion to this compound results in the accumulation of this more persistent metabolite in various tissues.[4][7]

| Organism | Compound | Parameter | Value | Key Findings & Comments | | --- | --- | --- | --- --- | | Fish | | General | Fipronil | Bioconcentration Factor (BCF) | 321 L/kg | Indicates a low bioaccumulation potential for the parent compound.[7][8] | | Tilapia (Oreochromis niloticus) | Fipronil & this compound | Metabolism & Distribution | Fipronil is rapidly metabolized solely to this compound. The liver-bile-intestine system plays a crucial role in the metabolism and circulation of both compounds.[3][4] | | Invertebrates | | Benthic Macroinvertebrates | this compound | Toxicity (EC50) | 0.002 to 0.061 µ g/liter | this compound was found to be highly toxic to a range of benthic macroinvertebrates.[9] | | Various Aquatic Invertebrates | this compound | Comparative Toxicity | 6.6 times more toxic than fipronil to freshwater invertebrates.[6] | Highlights the increased risk posed by the metabolite. | | Lumbriculus variegatus (Oligochaete) | this compound | Sediment-Water Partitioning (log KOC) | 5013 ± 152 mL/g OC | Indicates strong sorption to organic carbon in sediment, creating a reservoir for exposure.[10] |

Experimental Protocols for Bioaccumulation Assessment

The standardized methodology for evaluating the bioaccumulation of chemicals in fish is outlined in the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure .[11][12][13][14]

OECD Guideline 305 Overview

This guideline describes a tiered approach to assess the bioconcentration factor (BCF) of a substance. The test consists of two primary phases:

-

Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water. The duration is typically 28 days, but can be adjusted if a steady state is reached earlier.[13]

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean, substance-free environment. The rate at which the substance is eliminated from the fish tissues is monitored.[13]

The BCF is then calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at a steady state, or by using kinetic models based on the uptake and elimination rates.[13]

Key Experimental Parameters

-

Test Organisms: A variety of fish species can be used, with common choices being Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).[12]

-

Test Conditions: The test is conducted under flow-through conditions to maintain a constant exposure concentration. Water quality parameters such as temperature, pH, and dissolved oxygen are rigorously controlled and monitored.

-

Analytical Methods: Accurate quantification of fipronil and this compound in water and fish tissue is critical. The most common and reliable methods are:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for both compounds.[15]

-

Gas Chromatography with Mass Spectrometry (GC-MS): A proven method for the analysis of these compounds in environmental samples.[16]

-

Sample preparation often involves techniques like solid-phase extraction (SPE) or QuEChERS to isolate the analytes from the matrix.[17]

-

Mandatory Visualizations

Experimental Workflow of OECD 305 Bioaccumulation Study

Caption: Workflow of a fish bioaccumulation study according to OECD Guideline 305.

Signaling Pathway of this compound Neurotoxicity

Caption: Neurotoxic action of this compound on the GABA-A receptor.

Conclusion

The bioaccumulation of this compound in aquatic organisms is a critical factor in its overall environmental risk profile. While fipronil may not be classified as highly bioaccumulative, its rapid transformation to the more persistent and often more toxic this compound leads to the accumulation of this metabolite in aquatic biota. This underscores the necessity of considering metabolites in environmental risk assessments. The standardized protocols outlined in OECD Guideline 305 provide a robust framework for generating the data needed to evaluate the bioaccumulation potential of such substances. For researchers and professionals in drug development, understanding these environmental fate processes is crucial for developing safer and more environmentally benign chemical products.

References

- 1. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 4. Multi-compartmental toxicokinetic modeling of fipronil in tilapia: Accumulation, biotransformation and elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. waterquality.gov.au [waterquality.gov.au]

- 8. waterquality.gov.au [waterquality.gov.au]

- 9. Common insecticide disrupts aquatic communities: A mesocosm-to-field ecological risk assessment of fipronil and its degradates in U.S. streams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 12. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 13. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. Determination of Fipronil and Fipronil-Sulfone in Surface Waters of the Guandu River Basin by High-Performance Liquid Chromatography with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caltestlabs.com [caltestlabs.com]

- 17. scispace.com [scispace.com]

In Vivo Conversion of Fipronil to Fipronil Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo metabolic conversion of the phenylpyrazole insecticide fipronil to its primary and more persistent metabolite, fipronil sulfone. Understanding this biotransformation is critical for assessing the toxicokinetics, bioavailability, and potential long-term effects of fipronil exposure in various species.

Core Metabolic Pathway: Oxidation of Fipronil

The principal metabolic transformation of fipronil in vivo is the oxidation of the sulfinyl group to a sulfone group, yielding this compound. This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system located primarily in the liver.[1][2] This conversion is a critical step in the toxicokinetic profile of fipronil as this compound is generally more persistent and, in some cases, exhibits greater toxicity than the parent compound.[3][4]

Quantitative Analysis of Fipronil to this compound Conversion

The following tables summarize quantitative data from various in vivo studies, illustrating the conversion of fipronil to this compound across different species, tissues, and administration routes.

Table 1: Fipronil and this compound Concentrations in Rats

| Dose | Route of Admin. | Time Point | Tissue | Fipronil Conc. | This compound Conc. | Reference |

| 5 mg/kg/day | Oral Gavage | 6 hours post 14th dose | Serum | Not explicitly stated | Primary metabolite detected | [5] |

| 10 mg/kg/day | Oral Gavage | 6 hours post 14th dose | Serum | Not explicitly stated | Primary metabolite detected | [5] |

| Not Stated | Not Stated | Not Stated | Plasma | Can be 20-fold lower than this compound | Can be at least 20-fold higher than Fipronil | [6][7] |

Table 2: Fipronil and this compound Concentrations in Humans

| Exposure | Time Point | Tissue | Fipronil Conc. | This compound Conc. | Reference |

| No known exposure | Not Stated | Serum (n=96) | Trace amounts | 0.1 - 3.9 ng/mL (in ~25% of samples) | [5] |

| No known exposure | Not Stated | Urine (n=84) | Not detected | Not detected | [5] |

Table 3: Fipronil and this compound Concentrations in Chickens (Oral Exposure)

Feed contained 11.63 ± 2.91 mg/kg of fipronil and 14.02 ± 5.33 mg/kg of this compound.

| Time Point | Tissue | Fipronil Conc. (mg/kg) | This compound Conc. (mg/kg) | Reference |

| Day 1 | Eggs | Detectable residues | Not Stated | [8] |

| End of Trial | Thigh | Higher amounts | 10 - 20 | [3] |

| End of Trial | Brain | Higher amounts | 10 - 20 | [3] |

| End of Trial | Liver | Near LOQ | Higher contamination | [3] |

| End of Trial | Breast | Near LOQ | 10 - 20 | [3] |

| End of Trial | Heart Muscle | Not detected | Higher contamination | [3] |

| End of Trial | Kidney | Not detected | Higher contamination | [3] |

Table 4: Fipronil and this compound Concentrations in Chickens (Dermal Exposure)

| Time Point | Tissue | Fipronil Conc. (mg/kg) | This compound Conc. (mg/kg) | Reference |

| Post-application | Feathers | 195.85 ± 8.54 | Remarkable residues | [9] |

| Day 49 | Feathers | 38.2% decrease from initial | Maximum value | [3] |

| End of Trial | Internal Organs | Not detected | Higher levels than oral exposure | [3] |

| End of Trial | Eggs | Not detected | Remarkable residues | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols employed in the study of fipronil metabolism.

Animal Studies (Rats)

A common experimental design involves the daily oral gavage of male Long Evans rats with fipronil suspended in corn oil for a specified period, often two weeks.

-

Animal Model : Male Long Evans rats (60-90 days old) are often used.[5]

-

Dosing : Animals are dosed daily by oral gavage with fipronil suspended in a vehicle like corn oil at varying concentrations (e.g., 5 or 10 mg/kg) for a period such as two weeks. A control group receives the vehicle only.[5]

-

Sample Collection : Six hours after the final dose, rats are euthanized. Trunk blood is collected, allowed to clot, and then centrifuged to separate the serum.[5]

-

Sample Storage : Serum samples are frozen and stored at -80°C until analysis.[5]

-

Analytical Method : Quantification of fipronil and its metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[5][10][11]

Poultry Studies (Chickens)

Studies in laying hens often involve either oral administration through contaminated feed or dermal application to simulate different exposure scenarios.

-

Oral Exposure : A specified amount of feed contaminated with fipronil and this compound is provided to the chickens for a set duration (e.g., seven consecutive days).[3]

-

Dermal Exposure : A commercial fipronil solution is applied as a spray.[3]

-

Sample Collection : Eggs and feathers are collected at various time points throughout the study. At the end of the trial, the animals are sacrificed, and muscle and internal organs (liver, kidney, heart, brain) are collected.[3][9]

-

Sample Preparation : A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is commonly used for sample cleanup.[3][11]

-

Analytical Method : Detection and quantification are performed using LC-MS/MS.[3][9]

Signaling and Toxicological Implications

Fipronil's primary mechanism of action is the blockage of GABA-gated chloride channels in the central nervous system, leading to neuronal hyperexcitation.[12] The conversion to this compound is significant as this metabolite can also be a potent blocker of these channels.[13][14] Furthermore, this compound is more persistent in the body, accumulating in adipose tissue, and may have a greater potential for long-term toxicity, including endocrine disruption.[4][5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Fipronil induces lung inflammation in vivo and cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fipronil and this compound Distribution in Chicken Feathers and Eggs after Oral and Dermal Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Analytical Method for Fipronil and this compound in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. escholarship.org [escholarship.org]

- 13. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Genotoxicity and Mutagenicity of Fipronil Sulfone: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Fipronil, a broad-spectrum N-phenylpyrazole insecticide, is extensively used in veterinary medicine, agriculture, and for public hygiene pest control.[1] Its mechanism of action involves the disruption of the central nervous system in insects by blocking γ-aminobutyric acid (GABA)-gated chloride channels.[1][2] Following administration or environmental release, fipronil is metabolized, primarily through oxidation, into fipronil sulfone.

This sulfone metabolite is of significant toxicological concern as it is not only persistent in the environment but often exhibits greater or comparable toxicity to the parent compound in non-target organisms, particularly vertebrates.[3][4] this compound is a more potent inhibitor of vertebrate GABA receptors than fipronil itself and is the primary metabolite detected in human serum, underscoring its relevance for human exposure and risk assessment.[2][5] While fipronil has been classified as a possible human carcinogen (Group C) by the U.S. EPA, based on the induction of thyroid follicular cell tumors in rats, its mutagenic activity is generally considered negative.[6][7] However, a growing body of evidence suggests that fipronil and its metabolites can induce genotoxic effects, primarily through indirect mechanisms such as oxidative stress.[8]

This technical guide provides an in-depth review of the available scientific literature on the genotoxicity and mutagenicity of this compound. It summarizes quantitative data from key assays, details common experimental protocols, and visualizes the proposed mechanisms and workflows to support further research and risk assessment.

Proposed Mechanism of Genotoxicity: Oxidative Stress

The primary mode of action for fipronil and its sulfone metabolite is neurotoxicity via GABA receptor antagonism.[9][10] However, the genotoxic effects observed in various studies are not typically characteristic of direct DNA interaction. The prevailing hypothesis suggests that fipronil and this compound induce DNA damage indirectly through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[8][11]

Exposure to these compounds can lead to an imbalance in the cellular redox state, causing oxidative damage to cellular macromolecules, including DNA. This can manifest as single- or double-strand breaks, base modifications (e.g., 8-OHdG), and chromosomal damage.[12] Studies have shown that fipronil exposure can lead to lipid peroxidation and alterations in antioxidant enzyme activities, further supporting the role of oxidative stress in its toxicity profile.[11][13] The increased DNA damage observed over time following fipronil administration is thought to be linked to its biotransformation into the more toxic this compound metabolite.[8]

Caption: Proposed pathway of this compound-induced genotoxicity via oxidative stress.

Summary of In Vivo Genotoxicity Data

In vivo studies provide critical information on the genotoxic potential of a substance in a whole organism, accounting for metabolic and pharmacokinetic processes. The majority of available studies have been conducted on the parent compound, fipronil. However, these results are highly relevant for assessing the risk of this compound, as fipronil is rapidly metabolized to the sulfone derivative in vivo.[5][14]

| Assay Type | Species/Strain | Dose | Route of Admin. | Tissue/Organ | Key Findings | Citation(s) |

| Micronucleus Test | Mice | 2.5, 12.5, 25 mg/kg bw | Gavage | Bone Marrow (PCEs) | Significant, dose-dependent increase in MN frequency. | [15][16] |

| Micronucleus Test | Mice | 50 mg/kg bw | Gavage | Peripheral Blood (RETs) | Significant increase in MN frequency at 24h post-treatment. | [17] |

| Micronucleus Test | Rats | 3.9 mg/kg bw/day (90 days) | Gavage | Bone Marrow (NCEs) | Significant increase in the number of micronuclei. | [13] |

| Chrom. Aberration | Rats | 2.5, 12.5, 25 mg/kg bw | Gavage | Bone Marrow | Significant, dose-dependent increase in structural CAs. | [15][16] |

| Chrom. Aberration | Rats | 25, 50 mg/kg bw | Gavage | Bone Marrow | Significant increase in structural aberrations (breaks, deletions). | [18] |

| Comet Assay | Rats | 2.5, 12.5, 25 mg/kg bw | Gavage | Lymphocytes | Significant, dose-dependent increase in DNA damage. | [15][16] |

| Comet Assay | Mice | 4.75, 9.5, 19, 31.7 mg/kg | Gavage | Liver, Lungs, Spleen | Significant, dose-dependent increase in DNA damage in all organs. | [8] |

PCEs: Polychromatic Erythrocytes; RETs: Reticulocytes; NCEs: Normochromatic Erythrocytes; CAs: Chromosomal Aberrations; bw: body weight; MN: Micronuclei.

Summary of In Vitro Genotoxicity Data

In vitro assays are essential for screening the intrinsic genotoxic and mutagenic properties of a chemical. Studies on fipronil have demonstrated genotoxic potential in human cells. One study noted that this compound induced higher cytotoxicity than the parent compound in a human neuroblastoma cell line (SH-SY5Y), suggesting it is a key mediator of the observed effects.[19][20]

| Assay Type | Test System | Concentration Range | Metabolic Activation (S9) | Key Findings | Citation(s) |

| Comet Assay | Human peripheral blood lymphocytes | 0.1, 0.3, 0.7 µg/mL | Not Applied | All doses induced a significant, dose-dependent increase in DNA damage. | [21][22] |

| Micronucleus Test | Human peripheral blood lymphocytes | 0.1, 0.3, 0.7 µg/mL | Not Applied | Significant dose-dependent increase in MN frequency at 0.3 and 0.7 µg/mL. | [21][22] |

| Sister Chromatid Exchange | Human peripheral blood lymphocytes | 0.1, 0.3, 0.7 µg/mL | Not Applied | Significant dose-dependent increase in SCE frequency at all doses. | [21][22] |

| Ames Test | Salmonella typhimurium | Not specified for fipronil/sulfone | With and Without | Fipronil did not exhibit mutagenic activity in regulatory studies. | [6] |

Detailed Experimental Protocols

The following sections describe standardized protocols for the key assays used to evaluate the genotoxicity of fipronil and its metabolites.

Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[21]

Principle: Cells are embedded in agarose on a microscope slide, lysed with detergent and high salt to remove membranes and proteins, leaving DNA "nucleoids." The DNA is then subjected to alkaline electrophoresis, during which damaged DNA (containing fragments and relaxed loops) migrates away from the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Caption: A generalized workflow for the alkaline comet assay.

Detailed Methodology:

-

Cell Preparation: Isolate single cells from whole blood (e.g., lymphocytes) or tissues following enzymatic digestion.[15] Ensure high cell viability (>90%).

-

Embedding: Mix approximately 10,000 cells with 0.5-1.0% low-melting-point agarose at 37°C and quickly pipette onto a pre-coated microscope slide. Allow to solidify on ice.[8]

-

Lysis: Immerse slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[8]

-

Alkaline Unwinding & Electrophoresis: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH >13) for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis under the same buffer conditions (e.g., 25V, 300 mA) for 20-30 minutes.[8]

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5). Stain the DNA with an appropriate fluorescent dye (e.g., ethidium bromide, SYBR Green).

-

Scoring: Analyze slides using a fluorescence microscope equipped with an imaging software system. Score a minimum of 100 cells per sample. Key parameters include tail length, percent DNA in the tail, and tail moment.[23]

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

Principle: Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. In this assay, bone marrow or peripheral blood is sampled after treatment with a test compound. The frequency of micronucleated immature (polychromatic or reticulated) erythrocytes is scored as an index of chromosomal damage.[17]

Caption: A generalized workflow for the in vivo rodent micronucleus assay.

Detailed Methodology:

-

Animal Dosing: Administer the test substance (e.g., fipronil) to a group of animals (typically mice or rats) via the intended route of exposure (e.g., oral gavage). Include concurrent negative (vehicle) and positive (e.g., cyclophosphamide) control groups.[15][16]

-

Sample Collection: Collect bone marrow (typically from the femur) or peripheral blood at appropriate time points after exposure, usually 24 and 48 hours, to ensure detection at or near the time of maximum erythrocyte production.[17][18]

-

Slide Preparation: For bone marrow, flush cells from the femur with fetal bovine serum, centrifuge, and use the cell pellet to make smears on glass slides. For peripheral blood, a drop of blood is smeared directly.

-

Staining: Air-dry the slides, fix in methanol, and stain with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs), such as May-Grünwald Giemsa or acridine orange.[24]

-

Scoring: Under a light microscope, score the number of micronucleated PCEs (MN-PCEs) in at least 2000 PCEs per animal. Also, determine the ratio of PCEs to NCEs to assess cytotoxicity to the bone marrow.[13]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to detect a chemical's potential to cause gene mutations.[25]

Principle: The assay uses several strains of Salmonella typhimurium (and often E. coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test chemical and plated on a minimal medium lacking that amino acid. Only bacteria that undergo a reverse mutation (reversion) to a prototrophic state can synthesize the amino acid and grow into visible colonies. An increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.[26]

Caption: A generalized workflow for the Ames test using the plate incorporation method.

Detailed Methodology:

-

Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) to detect various types of mutations (frameshift and base-pair substitutions).[26]

-

Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism of xenobiotics.[25][27]

-

Exposure (Pre-incubation Method): In a test tube, add the tester strain culture, the test chemical at several concentrations, and either S9 mix or a buffer. Incubate this mixture at 37°C with shaking for 20-30 minutes.[25]

-

Plating: After incubation, add molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to the test tube, mix, and pour onto the surface of a minimal glucose agar plate.

-

Incubation and Scoring: Incubate the plates at 37°C for 48-72 hours. Count the number of visible revertant colonies on each plate. A substance is considered mutagenic if it produces a dose-dependent increase in revertants, typically a two-fold or greater increase over the negative control, in one or more strains.[27]

Conclusion

The available evidence indicates that this compound, the primary metabolite of fipronil, possesses genotoxic potential. While direct mutagenicity in bacterial systems (Ames test) has not been established, a consistent pattern of DNA damage is observed in both in vitro and in vivo mammalian systems. Fipronil has been shown to induce DNA strand breaks (Comet assay), chromosomal aberrations, and micronuclei formation.[8][15][18][22]

The mechanism for this genotoxicity is strongly suggested to be indirect, mediated by the induction of oxidative stress rather than direct interaction with DNA.[8][11] The conversion of fipronil to the more persistent and often more toxic this compound is a critical factor in its overall toxicological profile.[2][8] Given that this compound is a key biomarker found in human serum, understanding its genotoxic potential is crucial for evaluating the long-term health risks associated with fipronil exposure.[5] Future research should focus on isolating the effects of this compound in a wider range of genotoxicity assays to further refine its risk assessment.

References

- 1. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fipronil Technical Fact Sheet [npic.orst.edu]

- 3. cdpr.ca.gov [cdpr.ca.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct [hero.epa.gov]

- 11. 2024.sci-hub.box [2024.sci-hub.box]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of The Mutagenicity and Oxidative Stress of Fipronil After Subchronic Exposure in Male Albino Rats [eajbsf.journals.ekb.eg]

- 14. Quantitative Detection of Fipronil and Fipronil-Sulfone in Sera of Black-Tailed Prairie Dogs and Rats after Oral Exposure to Fipronil by Camel Single-Domain Antibody-Based Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fipronil-induced genotoxicity and DNA damage in vivo: Protective effect of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. jmecology.com [jmecology.com]

- 19. This compound induced higher cytotoxicity than fipronil in SH-SY5Y cells: Protection by antioxidants [ouci.dntb.gov.ua]

- 20. researchgate.net [researchgate.net]

- 21. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 22. In vitro genotoxicity of fipronil sister chromatid exchange, cytokinesis block micronucleus test, and comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Comet Assay results of pilots exposed to pesticides [scielo.org.mx]

- 24. Selcuk University Journal of Science Faculty » Submission » Determination of Genotoxic Effects of Organic Insecticide Fipronil in Chick in vivo Micronucleus Assay [dergipark.org.tr]

- 25. d-nb.info [d-nb.info]

- 26. New possibilities of the Ames test for evaluation of mutagenicity of technical products of active ingredients of pesticides | Egorova | Hygiene and Sanitation [rjhas.ru]

- 27. mdpi.com [mdpi.com]

Endocrine-Disrupting Effects of Fipronil Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fipronil, a widely utilized phenylpyrazole insecticide, undergoes metabolic transformation to fipronil sulfone, a more persistent and often more toxic metabolite. Growing evidence indicates that this compound possesses endocrine-disrupting properties, with the potential to interfere with the normal functioning of the thyroid and reproductive systems. This technical guide provides a comprehensive overview of the endocrine-disrupting effects of this compound, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing detailed experimental protocols for researchers. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the subject.

Introduction

Fipronil is a broad-spectrum insecticide that functions by blocking GABA-gated chloride channels, leading to central nervous system disruption in insects.[1] However, its metabolic derivative, this compound, has raised concerns due to its greater persistence in the environment and its potential for off-target effects in non-target organisms, including mammals.[2][3] This document focuses specifically on the endocrine-disrupting capabilities of this compound, providing a technical resource for the scientific community.

Thyroid System Disruption

This compound is a potent disruptor of the thyroid hormone system. The primary mechanism of action is the induction of hepatic enzymes responsible for the metabolism and clearance of thyroxine (T4), leading to a hypothyroid state.

Mechanism of Action

This compound induces the expression of several key hepatic enzymes involved in T4 metabolism, including Cytochrome P450s (CYP), UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). Specifically, studies in rats have demonstrated that this compound treatment leads to a significant upregulation of Cyp3a1, Cyp2b2, Ugt1a1, and Sult1b1 mRNA expression.[4] This increased enzymatic activity accelerates the clearance of T4 from the bloodstream, resulting in decreased circulating levels of this crucial hormone. The induction of these hepatic enzymes is likely mediated by the activation of nuclear receptors such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[5]

Quantitative Data: Thyroid Disruption

| Parameter | Species/Model | Treatment | Result | Reference |

| Hepatic Gene Expression | ||||

| Cyp3a1 mRNA | Rat | This compound (3.4 µmol/kg/day for 14 days) | ~10-fold increase | [4] |

| Cyp2b2 mRNA | Rat | This compound (3.4 µmol/kg/day for 14 days) | ~10-fold increase | [4] |

| Ugt1a1 mRNA | Rat | This compound (3.4 µmol/kg/day for 14 days) | ~2.5-fold increase | [4] |

| Sult1b1 mRNA | Rat | This compound (3.4 µmol/kg/day for 14 days) | ~2.5-fold increase | [4] |

| Hormone Levels | ||||

| Total T4 Clearance | Rat | This compound (3.4 µmol/kg/day for 14 days) | Increased | [4] |

| Free T4 Clearance | Rat | This compound (3.4 µmol/kg/day for 14 days) | Increased | [4] |

| In Vitro Activity | ||||

| Anti-thyroid hormone activity (RIC20) | CHO-K1 cells | This compound | 8.2 x 10⁻⁷ M | [2] |

Signaling Pathway: Thyroid Hormone Metabolism Disruption

Caption: this compound induces hepatic enzymes via nuclear receptors, increasing T4 metabolism.

Reproductive System Disruption

This compound also exhibits endocrine-disrupting effects on the reproductive system, primarily through its anti-estrogenic activity and direct effects on sperm function.

Mechanism of Action

This compound acts as an antagonist to the estrogen receptor alpha (ERα).[2] By binding to ERα, it inhibits the normal transcriptional activity induced by endogenous estrogens, potentially leading to a range of reproductive and developmental issues. Furthermore, this compound has been shown to directly impact male fertility by impairing sperm function.

Quantitative Data: Reproductive Disruption

| Parameter | Species/Model | Treatment | Result | Reference |

| Estrogen Receptor α (ERα) Antagonism | ||||

| RIC20 | CHO-K1 cells | This compound | 9.8 x 10⁻⁷ M | [2] |

| Sperm Function | ||||

| Motility | Boar Spermatozoa | 20-200 µM this compound | Dose-dependent reduction | [6] |

| Viability | Boar Spermatozoa | 20-200 µM this compound | Significantly decreased | [6] |

| Acrosome Integrity | Boar Spermatozoa | 200 µM this compound | Damaged | [6] |

| Male Reproductive Hormones (Fipronil) | ||||

| Serum Testosterone | Male Rats | Fipronil | Reduced | [7][8] |

| Serum FSH | Male Rats | Fipronil | Altered | [8] |

| Serum LH | Male Rats | Fipronil | Altered | [8] |

Note: Data on the direct effects of this compound on androgen receptor binding and aromatase activity are currently lacking and represent a significant data gap. The effects on male reproductive hormones listed above are for the parent compound, fipronil.

Signaling Pathway: Estrogen Receptor Antagonism

Caption: this compound competitively inhibits estrogen binding to ERα, blocking gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Estrogen Receptor Alpha (ERα) Reporter Gene Assay

Objective: To assess the agonistic and antagonistic activity of this compound on ERα.

Materials:

-

MCF7-VM7Luc4E2 or HEK293-ERα-bla cell lines[9]

-

DMEM/F12 medium without phenol red, supplemented with 10% fetal calf serum (FCS)

-

This compound stock solution in DMSO

-

17β-Estradiol (E2) as a positive control

-

Luciferase assay reagent

-

96-well or 384-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Treatment:

-

Agonist Mode: Replace the medium with fresh medium containing various concentrations of this compound or E2. Include a vehicle control (DMSO).

-

Antagonist Mode: Replace the medium with fresh medium containing a fixed concentration of E2 (e.g., EC50 concentration) and co-treat with various concentrations of this compound.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Lysis: Remove the medium and add 20 µL of cell lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) if applicable. For agonist mode, express results as a percentage of the maximal response to E2. For antagonist mode, express results as a percentage of the response to E2 alone. Calculate RIC20 (the concentration causing 20% inhibition) for antagonistic activity.[2]

Competitive Androgen Receptor (AR) Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Materials:

-

Rat ventral prostate cytosol as a source of AR[10]

-

[³H]-R1881 (methyltrienolone) as the radiolabeled ligand

-

Unlabeled R1881 as a competitor

-

This compound stock solution in a suitable solvent (e.g., ethanol or DMSO)

-

TEDG buffer (Tris, EDTA, DTT, glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail and scintillation counter

Protocol:

-

Cytosol Preparation: Prepare rat prostate cytosol by homogenization in low-salt TEDG buffer followed by ultracentrifugation.[10]

-

Assay Setup: In duplicate tubes, add:

-

A fixed concentration of [³H]-R1881 (e.g., 1 nM).

-

Increasing concentrations of unlabeled R1881 (for standard curve) or this compound.

-

A fixed amount of rat prostate cytosol.

-

Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled R1881).

-

-

Incubation: Incubate the tubes overnight (16-20 hours) at 4°C.

-

Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP-bound receptor-ligand complex. Wash the pellet with buffer.

-

Quantification: Resuspend the final pellet in ethanol, transfer to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of [³H]-R1881 bound against the log concentration of the competitor. Determine the IC50 value (concentration of competitor that displaces 50% of the radiolabeled ligand).

Aromatase (CYP19) Inhibition Assay

Objective: To assess the inhibitory potential of this compound on aromatase activity.

Materials:

-

Human placental microsomes or H295R cells[11]

-

[1β-³H]-Androstenedione as the substrate

-

NADPH regenerating system (for microsomes)

-

This compound stock solution in DMSO

-

Letrozole or anastrozole as positive controls

-

Chloroform and activated charcoal

-

Scintillation cocktail and scintillation counter

Protocol (using H295R cells):

-

Cell Culture and Treatment: Culture H295R cells in 24-well plates. Expose the cells to various concentrations of this compound or a positive control for 48 hours.

-

Aromatase Activity Measurement: Replace the medium with fresh medium containing [1β-³H]-androstenedione (e.g., 54 nM) and incubate for 1.5-2 hours at 37°C.

-

Extraction of Tritiated Water: Transfer an aliquot of the culture medium to a new tube. Add chloroform and vortex to extract the unmetabolized steroid substrate. Centrifuge to separate the phases.

-

Removal of Residual Substrate: Transfer an aliquot of the aqueous phase (containing ³H₂O) to a new tube containing a charcoal-dextran slurry. Vortex and centrifuge to pellet the charcoal with any remaining steroid.

-

Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Normalize the aromatase activity to the protein content of the cells. Express the results as a percentage of the vehicle control activity and determine the IC50 value if inhibition is observed.

Experimental Workflow Visualization

Caption: A generalized workflow for in vitro endocrine disruptor screening assays.

Conclusion and Future Directions

This compound is a significant endocrine disruptor, primarily targeting the thyroid and reproductive systems. Its ability to induce hepatic enzymes leading to increased T4 clearance and its antagonistic action on the estrogen receptor alpha are well-documented. However, significant data gaps remain, particularly concerning its potential interaction with the androgen receptor and aromatase enzyme. Further research is crucial to fully characterize the endocrine-disrupting profile of this compound and to accurately assess its risk to human and wildlife health. The experimental protocols provided in this guide offer a starting point for researchers to investigate these and other potential endocrine-disrupting effects.

References

- 1. Sulfone metabolite of fipronil blocks gamma-aminobutyric acid- and glutamate-activated chloride channels in mammalian and insect neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocrine disrupting potential of fipronil and its metabolite in reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. The nuclear receptors pregnane X receptor and constitutive androstane receptor contribute to the impact of fipronil on hepatic gene expression linked to thyroid hormone metabolism. | Sigma-Aldrich [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessing the Risks of Pesticide Exposure: Implications for Endocrine Disruption and Male Fertility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Fipronil Induced Testicular Dysfunction In Male Albino Rats | The Bioscan [thebioscan.com]

- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Fipronil Sulfone in Eggs by LC-MS/MS

Introduction

Fipronil, a broad-spectrum phenylpyrazole insecticide, is effective against a wide range of pests. However, its use in food-producing animals is prohibited in many regions due to its toxicity. The primary metabolite of fipronil is fipronil sulfone, which is of toxicological concern and often included in the residue definition for fipronil.[1] Recent food safety incidents involving the contamination of eggs with fipronil have highlighted the need for robust and sensitive analytical methods to monitor its residues.[1][2] This application note details a sensitive and reliable Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in eggs. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for efficient sample cleanup, followed by detection using a triple quadrupole mass spectrometer.[3][4] This method is suitable for routine monitoring and ensures compliance with regulatory limits, such as the European Union's Maximum Residue Level (MRL) of 0.005 mg/kg for the sum of fipronil and this compound in eggs.[3][5]

Experimental Workflow

Caption: Overall experimental workflow for the quantification of this compound in eggs.

Materials and Methods

Reagents and Chemicals

-

Fipronil and this compound analytical standards (≥99% purity)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

-

Solid Phase Extraction (SPE) cartridges for cleanup (e.g., Oasis PRiME HLB)[1]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[6]

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[6]

Sample Preparation Protocol (Modified QuEChERS)

-

Homogenize a representative sample of whole eggs.

-

Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube.[1]

-

Add 10 mL of water and vortex for 1 minute.[1]

-

Add 10 mL of acetonitrile and vortex vigorously for 1 minute.[1][3]

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).[4]

-

Shake vigorously for 1 minute.

-

Centrifuge the tube at 6000 rpm for 5 minutes.[1]

-

Pass the supernatant through a cleanup SPE cartridge.[1]

-

The resulting cleaned extract is ready for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)[7] |

| Mobile Phase A | Water with 0.1% formic acid or 1 mM ammonium acetate[8] |